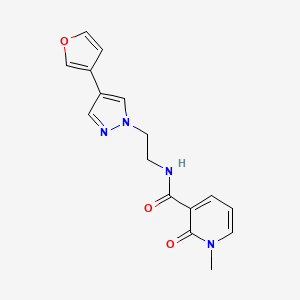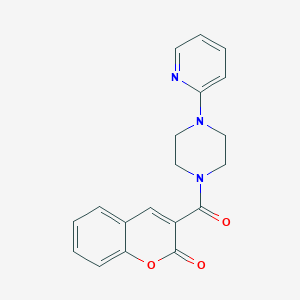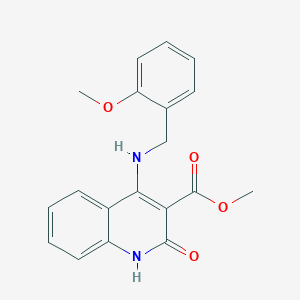![molecular formula C16H18N2O2 B2648176 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea CAS No. 904147-05-3](/img/structure/B2648176.png)
1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea” is a chemical substance with the CAS number 904147-05-3. It is a product offered by several chemical suppliers .
Synthesis Analysis
The synthesis of this compound might involve the use of 2-Methoxyphenyl isocyanate, which is a chemoselective multitasking reagent for an amine protection/deprotection sequence . The chemically stable urea linkage is suitably employed for protection/deprotection of amino groups . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .Chemical Reactions Analysis
The stability of the urea linkage in “1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea” under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . This suggests that it might be involved in reactions that require stable urea linkages.Aplicaciones Científicas De Investigación
Structural Characterization and Properties
The crystal structure of compounds related to 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea has been extensively studied. For example, research on similar phenylurea herbicides has shown that the dihedral angle between the urea group and the phenyl ring significantly affects the compound's crystalline properties, including hydrogen bonding patterns and molecular interactions within the crystal lattice (Kang et al., 2015). These structural details are crucial for understanding the physical properties of the compound, such as solubility and stability, which can impact its application in various fields.
Interaction with Biological Molecules
Research has also explored the interaction of similar urea derivatives with biological molecules. For instance, Schiff bases containing urea groups have been studied for their ability to intercalate with DNA, which could have implications for designing novel therapeutic agents or molecular probes (Ajloo et al., 2015). These interactions often involve complex mechanisms, including hydrogen bonding and molecular docking, indicating the potential for these compounds to influence biological processes at the molecular level.
Material Science and Optical Applications
In the field of materials science, certain urea derivatives have been synthesized and characterized for their nonlinear optical (NLO) properties, suggesting potential applications in optical devices and materials (Crasta et al., 2004). The study of organic NLO materials is significant for developing new technologies in telecommunications, computing, and photonics, where materials with specific optical characteristics are required.
Corrosion Inhibition
Another application area for urea derivatives is in corrosion inhibition. Compounds similar to 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea have been investigated for their effectiveness in protecting metals from corrosion, especially in acidic environments. These studies provide insights into the mechanisms of corrosion inhibition and the potential for developing more effective and environmentally friendly corrosion inhibitors (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-7-3-5-9-14(12)18-16(19)17-11-13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFOQLKEHLZVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648096.png)
![N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2648098.png)
![N-(3,5-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2648100.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2648103.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2648104.png)


![N-(3-chloro-2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2648107.png)
![(5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2648108.png)
![ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B2648110.png)
![N-(1-cyanopropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2648114.png)
